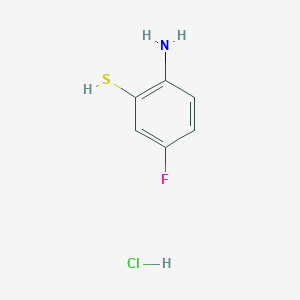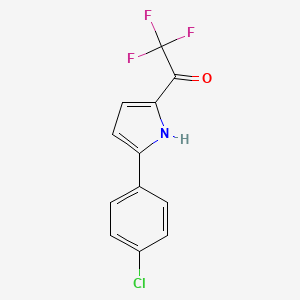
(S)-(6-(Pyrrolidin-2-yl)pyridin-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-(6-(Pyrrolidin-2-yl)pyridin-3-yl)methanol is a chiral compound that features a pyrrolidine ring attached to a pyridine ring, with a methanol group at the 3-position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(6-(Pyrrolidin-2-yl)pyridin-3-yl)methanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Attachment to Pyridine Ring: The pyrrolidine ring is then attached to the pyridine ring through a nucleophilic substitution reaction.
Introduction of Methanol Group: The methanol group is introduced at the 3-position of the pyridine ring through a hydroxymethylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
化学反应分析
Types of Reactions
(S)-(6-(Pyrrolidin-2-yl)pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Formation of (S)-(6-(Pyrrolidin-2-yl)pyridin-3-yl)aldehyde or (S)-(6-(Pyrrolidin-2-yl)pyridin-3-yl)carboxylic acid.
Reduction: Formation of (S)-(6-(Pyrrolidin-2-yl)piperidin-3-yl)methanol.
Substitution: Formation of various substituted pyridine derivatives.
科学研究应用
(S)-(6-(Pyrrolidin-2-yl)pyridin-3-yl)methanol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies investigating the interaction of pyridine derivatives with biological targets.
Industrial Applications: It is employed in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of (S)-(6-(Pyrrolidin-2-yl)pyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridine rings facilitate binding to these targets, while the methanol group can participate in hydrogen bonding, enhancing the compound’s affinity and specificity.
相似化合物的比较
Similar Compounds
®-(6-(Pyrrolidin-2-yl)pyridin-3-yl)methanol: The enantiomer of the compound, differing in the spatial arrangement of atoms.
(S)-(6-(Piperidin-2-yl)pyridin-3-yl)methanol: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
(S)-(6-(Pyrrolidin-2-yl)pyridin-3-yl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
Uniqueness
(S)-(6-(Pyrrolidin-2-yl)pyridin-3-yl)methanol is unique due to its specific chiral configuration and the presence of both pyrrolidine and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of chiral pharmaceuticals and other specialized applications.
属性
分子式 |
C10H14N2O |
|---|---|
分子量 |
178.23 g/mol |
IUPAC 名称 |
[6-[(2S)-pyrrolidin-2-yl]pyridin-3-yl]methanol |
InChI |
InChI=1S/C10H14N2O/c13-7-8-3-4-10(12-6-8)9-2-1-5-11-9/h3-4,6,9,11,13H,1-2,5,7H2/t9-/m0/s1 |
InChI 键 |
YMORJWAZTSNFPV-VIFPVBQESA-N |
手性 SMILES |
C1C[C@H](NC1)C2=NC=C(C=C2)CO |
规范 SMILES |
C1CC(NC1)C2=NC=C(C=C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(6-Bromopyridin-3-yl)-1-azabicyclo[2.2.1]heptane](/img/structure/B12966553.png)

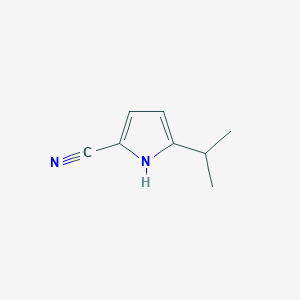
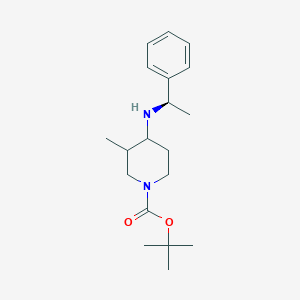
![(1R,4R,5R)-N-(Hex-5-en-1-yl)-N-methyl-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B12966575.png)
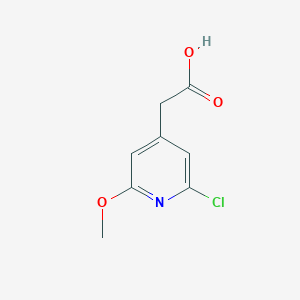
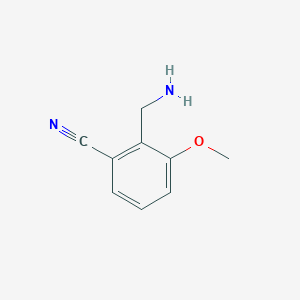

![4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B12966581.png)
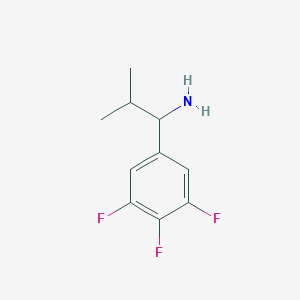
![2-Fluoro-7-iodopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12966604.png)

